Procyanidin B2 3,3'-di-O-gallate

Übersicht

Beschreibung

3,3’-Digalloylprocyanidin B2 is a flavonoid oligomer, specifically a type of procyanidin. It is a naturally occurring compound found in various plants, particularly in grape seeds. The compound is known for its antioxidant properties and potential health benefits, including anti-cancer and anti-inflammatory effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Digalloylprocyanidin B2 typically involves the esterification of procyanidin B2 with gallic acid. This process can be carried out under acidic conditions using catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually performed at elevated temperatures to facilitate the esterification process .

Industrial Production Methods: Industrial production of 3,3’-Digalloylprocyanidin B2 often involves extraction from natural sources such as grape seeds. The extraction process includes solvent extraction, followed by purification using chromatographic techniques. The purified compound is then subjected to further chemical modifications to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 3,3’-Digalloylprocyanidin B2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of 3,3’-Digalloylprocyanidin B2, such as its oxidized, reduced, and substituted forms .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

B2G2 serves as a model compound for studying flavonoids and their derivatives. Its structural properties allow researchers to understand the reactivity and interactions of polyphenolic compounds. The synthesis of B2G2 has been achieved in gram-scale quantities, facilitating further mechanistic studies and comparisons with naturally isolated compounds .

Biological Activities

Antioxidant and Anti-inflammatory Properties

B2G2 exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress-related damage in cells. Its anti-inflammatory properties make it a candidate for therapeutic applications in various inflammatory diseases.

Mechanisms of Action

Research indicates that B2G2 induces oxidative stress-mediated cell death in prostate cancer cells by inhibiting MAP kinase phosphatase activity, leading to increased reactive oxygen species (ROS) levels . This mechanism highlights its potential as an anticancer agent.

Medical Applications

Cancer Treatment

B2G2 has shown promise in targeting prostate cancer stem cells (CSCs), which are often resistant to conventional therapies. Studies have demonstrated that B2G2 significantly reduces the self-renewal capacity of CSCs by modulating Notch signaling pathways . This effect is vital as CSCs contribute to tumor recurrence and metastasis.

Case Studies: Efficacy Against Prostate Cancer

- Study A : B2G2 treatment resulted in a dose-dependent inhibition of cell growth and increased apoptosis in various human prostate cancer cell lines (LNCaP, PC3) over 72 hours .

- Study B : In vivo studies using a murine model of experimental autoimmune encephalomyelitis indicated that oral administration of B2G2 ameliorated symptoms by suppressing T cell-mediated cytokines, showcasing its immunosuppressive effects .

Industry Applications

B2G2 is increasingly utilized in the development of dietary supplements and functional foods due to its health benefits. Its incorporation into formulations aims to enhance nutritional value while providing potential protective effects against chronic diseases.

Summary of Research Findings

| Application Area | Key Findings |

|---|---|

| Chemical Research | Model compound for flavonoid studies; synthesized for mechanistic analysis. |

| Biological Activity | Induces oxidative stress; exhibits anti-inflammatory effects. |

| Medical Applications | Effective against prostate cancer; targets cancer stem cells. |

| Industry Use | Incorporated into dietary supplements; enhances health benefits. |

Wirkmechanismus

The mechanism of action of 3,3’-Digalloylprocyanidin B2 involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Effects: It inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase.

Anti-cancer Properties: The compound induces apoptosis in cancer cells by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.

Vergleich Mit ähnlichen Verbindungen

3,3’-Digalloylprocyanidin B2 is unique among procyanidins due to its specific galloylation pattern. Similar compounds include:

Procyanidin B2: Lacks the galloyl groups present in 3,3’-Digalloylprocyanidin B2.

Epicatechin Gallate: Contains a single galloyl group attached to epicatechin.

Procyanidin C1: A trimeric procyanidin with different structural features compared to 3,3’-Digalloylprocyanidin B2

The uniqueness of 3,3’-Digalloylprocyanidin B2 lies in its dual galloylation, which enhances its antioxidant and biological activities compared to its non-galloylated counterparts .

Biologische Aktivität

Procyanidin B2 3,3'-di-O-gallate (PB2-3,3'-di-O-gallate) is a polyphenolic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and nutrition. This article reviews the biological activity of PB2-3,3'-di-O-gallate, highlighting its antioxidant properties, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure and Properties

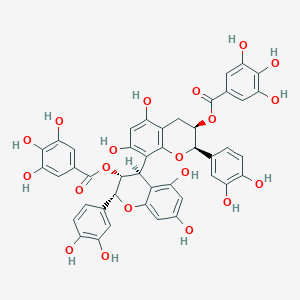

This compound is a flavanol compound derived from the condensation of catechin and epicatechin. Its structure includes two galloyl groups attached to the procyanidin backbone, which enhances its biological activities compared to other flavonoids.

1. Antioxidant Activity

One of the primary biological activities of PB2-3,3'-di-O-gallate is its antioxidant capacity. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress and related cellular damage.

- Mechanism : PB2-3,3'-di-O-gallate exhibits its antioxidant activity through various mechanisms:

- Scavenging of reactive oxygen species (ROS)

- Inhibition of lipid peroxidation

- Modulation of antioxidant enzyme activity

Research Findings : Studies have shown that PB2-3,3'-di-O-gallate significantly reduces oxidative stress markers in vitro and in vivo. For instance, a study demonstrated that treatment with PB2-3,3'-di-O-gallate resulted in a marked decrease in malondialdehyde (MDA) levels in liver tissues of rats subjected to oxidative stress .

2. Anti-inflammatory Effects

PB2-3,3'-di-O-gallate also exhibits notable anti-inflammatory properties. Chronic inflammation is linked to various diseases, including cancer and cardiovascular disorders.

- Mechanism : The anti-inflammatory effects are primarily mediated through:

- Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6)

- Suppression of NF-kB signaling pathway

- Decreased expression of cyclooxygenase enzymes (COX-1 and COX-2)

Case Studies : A clinical study involving patients with rheumatoid arthritis showed that supplementation with PB2-3,3'-di-O-gallate led to a significant reduction in inflammatory markers and improved clinical symptoms .

3. Anticancer Properties

Emerging evidence suggests that PB2-3,3'-di-O-gallate may have anticancer effects through multiple pathways.

- Mechanism : The compound can induce apoptosis in cancer cells while inhibiting cell proliferation. This is achieved by:

- Activation of caspases

- Modulation of cell cycle regulators (e.g., p53)

- Inhibition of angiogenesis

Research Findings : In vitro studies have shown that PB2-3,3'-di-O-gallate inhibits the growth of various cancer cell lines, including breast and colon cancer cells. A notable study reported a dose-dependent decrease in cell viability upon treatment with PB2-3,3'-di-O-gallate .

Summary Table of Biological Activities

| Biological Activity | Mechanism | Research Findings |

|---|---|---|

| Antioxidant | Scavenges ROS; inhibits lipid peroxidation | Reduces MDA levels in rat liver tissues |

| Anti-inflammatory | Inhibits cytokines; suppresses NF-kB | Decreases inflammatory markers in arthritis patients |

| Anticancer | Induces apoptosis; inhibits proliferation | Reduces viability in breast and colon cancer cells |

Eigenschaften

IUPAC Name |

[(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H34O20/c45-19-11-26(51)34-32(12-19)61-40(16-2-4-22(47)25(50)6-16)42(64-44(60)18-9-30(55)38(58)31(56)10-18)36(34)35-27(52)14-23(48)20-13-33(62-43(59)17-7-28(53)37(57)29(54)8-17)39(63-41(20)35)15-1-3-21(46)24(49)5-15/h1-12,14,33,36,39-40,42,45-58H,13H2/t33-,36-,39-,40-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLUHRSHFRODPS-RIQPQZJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H34O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101000836 | |

| Record name | 2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-3,3',4,4'-tetrahydro-2H,2'H-[4,8'-bi-1-benzopyran]-3,3'-diyl bis(3,4,5-trihydroxybenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101000836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

882.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79907-44-1 | |

| Record name | Procyanidin B2 3,3′-di-O-gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79907-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin B2 3,3'-di-O-gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079907441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-3,3',4,4'-tetrahydro-2H,2'H-[4,8'-bi-1-benzopyran]-3,3'-diyl bis(3,4,5-trihydroxybenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101000836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Digalloylprocyanidin B2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037967 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.